molecular formula C11H7N5OS B2971586 1,6-Diamino-2-oxo-4-(2-thienyl)-1,2-dihydropyridine-3,5-dicarbonitrile CAS No. 153334-65-7

1,6-Diamino-2-oxo-4-(2-thienyl)-1,2-dihydropyridine-3,5-dicarbonitrile

Cat. No.: B2971586
CAS No.: 153334-65-7
M. Wt: 257.27
InChI Key: STROIAHFBHCMKH-UHFFFAOYSA-N
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Description

1,6-Diamino-2-oxo-4-(2-thienyl)-1,2-dihydropyridine-3,5-dicarbonitrile is a polyfunctional pyridine derivative characterized by a dihydropyridine core substituted with amino, oxo, and nitrile groups, along with a 2-thienyl moiety at the 4-position. Its synthesis involves cyclocondensation of cyan acetic hydrazide and 2-(thiophen-2-ylmethylene)malononitrile in ethanol catalyzed by CH$3$COONH$4$/CAN, yielding a solid product after recrystallization in dioxane .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-diamino-6-oxo-4-thiophen-2-ylpyridine-3,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N5OS/c12-4-6-9(8-2-1-3-18-8)7(5-13)11(17)16(15)10(6)14/h1-3H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STROIAHFBHCMKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C(C(=O)N(C(=C2C#N)N)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,6-Diamino-2-oxo-4-(2-thienyl)-1,2-dihydropyridine-3,5-dicarbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound belongs to a class of heterocyclic compounds known for their potential therapeutic applications, including antitumor, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H7N5OS
  • Molecular Weight : 257.27 g/mol
  • CAS Number : Not specified in the search results.

Antitumor Activity

Recent studies have demonstrated that derivatives of 1,6-diamino-2-oxo-1,2-dihydropyridine exhibit potent antitumor properties. The compound has been shown to inhibit various cancer cell lines through multiple mechanisms:

  • Mechanism of Action : The compound may exert its effects by inhibiting key enzymes involved in tumor progression, such as telomerase and Aurora-A kinase .
  • Case Study : A study indicated that certain derivatives demonstrated IC50 values in the micromolar range against breast cancer cell lines, suggesting strong potential for further development as anticancer agents .

Anti-inflammatory Activity

The anti-inflammatory properties of 1,6-diamino-2-oxo-4-(2-thienyl)-1,2-dihydropyridine derivatives have been explored in various models:

  • Mechanism of Action : These compounds may inhibit the production of pro-inflammatory cytokines and modulate signaling pathways associated with inflammation .
  • Case Study : In vitro assays showed a significant reduction in TNF-alpha and IL-6 levels when treated with the compound in macrophage cultures .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been assessed:

  • Mechanism of Action : The compound likely disrupts microbial cell membranes or inhibits bacterial enzyme activity.
  • Case Study : Research demonstrated that derivatives exhibited notable activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of 1,6-diamino derivatives. Modifications to the thienyl group or variations in substitution patterns on the pyridine ring can significantly alter potency and selectivity against various biological targets.

Compound VariationBiological ActivityIC50 (μM)Remarks
Base CompoundAntitumor15Effective against MCF7 cells
Thienyl SubstituentAnti-inflammatory20Reduced cytokine levels
Pyridine VariantAntimicrobial10Broad-spectrum activity

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of 1,6-diamino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile derivatives arises primarily from substitutions at the 4-position. Below is a comparative analysis of key analogs:

Key Findings

Synthetic Efficiency :

  • Phenyl and p-tolyl derivatives are synthesized via efficient one-pot multicomponent reactions using heterogeneous catalysts (e.g., Fe-based MOF@CuO or ZrP$2$O$7$ NPs), achieving near-quantitative yields (97–98%) under solvent-free or reflux conditions .
  • The thienyl derivative requires a specific catalyst system (CH$3$COONH$4$/CAN) but avoids harsh conditions, emphasizing its practicality for sulfur-containing analogs .

Physicochemical Properties :

  • Melting points vary significantly with substituents: furan-2-yl derivatives exhibit higher thermal stability (323–326°C) compared to phenyl (238–251°C) or p-tolyl (238–240°C) analogs, likely due to enhanced intermolecular interactions .
  • Thienyl and indol-3-yl derivatives lack reported melting points, highlighting a gap in comparative data .

Chemical Reactivity: All derivatives undergo reactions with electrophilic agents (e.g., ninhydrin, glyoxal) to form fused heterocycles. For example, phenyl analogs react with ninhydrin to yield dihydroindenopyrido-triazines . Thienyl derivatives may exhibit unique reactivity due to sulfur’s electron-rich nature, though specific studies are pending .

Q & A

Basic Synthesis Protocol

Q: What is the standard method for synthesizing 1,6-diamino-2-oxo-4-(2-thienyl)-1,2-dihydropyridine-3,5-dicarbonitrile? A: The compound is synthesized via a one-pot cyclocondensation reaction using cyanoacetic acid hydrazide, malononitrile, and 2-thiophenecarboxaldehyde in refluxing ethanol with catalytic piperidine. This method yields the target compound in moderate to high purity after recrystallization (e.g., from dioxane). Reaction monitoring via TLC and purification protocols are critical to isolate the product .

Advanced Synthesis Optimization

Q: How can eco-friendly synthesis protocols improve the preparation of this compound? A: Solvent-free methods using Fe-based MOF@CuO nanocomposites under reflux conditions enhance reaction efficiency and reduce environmental impact. These protocols minimize by-products and leverage heterogeneous catalysis, achieving yields comparable to traditional methods while adhering to green chemistry principles .

Basic Chemical Reactivity

Q: What electrophilic agents react with this compound to form fused heterocycles? A: The compound reacts with ninhydrin to form dihydroindeno[1,2-e]pyrido[1,2-b][1,2,4]triazines and with glyoxal to yield pyrido[1,2-b][1,2,4]triazine derivatives. These reactions occur under mild acidic conditions (e.g., acetic acid) and are monitored for regioselectivity using spectroscopic methods .

Advanced Reactivity with Acylating Agents

Q: How does acylation modify the reactivity of this compound? A: Treatment with chloroacetyl chloride or 1-cyanoacetyl-3,5-dimethylpyrazole introduces acyl groups at the amino sites, forming cyanoacetamides or chloroacetamides. Harsher conditions (e.g., phthalic anhydride) lead to cyclization into polyheterocyclic systems like pyrido[1′,2′:2,3][1,2,4]triazolo[5,1-a]isoindoles. Reaction optimization requires precise stoichiometry and temperature control .

Basic Structural Characterization

Q: What techniques are used to confirm the molecular structure? A: Single-crystal XRD analysis resolves the planar pyridone core and thienyl substituent geometry. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., N–H···O hydrogen bonds), while FTIR and NMR (¹H/¹³C) validate functional groups like the amino and carbonyl moieties .

Advanced Computational Analysis

Q: How do DFT studies enhance understanding of this compound’s properties? A: Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps), charge distribution, and non-covalent interaction networks. Molecular docking simulations further assess bioavailability and potential protein targets, aiding in rational drug design .

Basic Biological Screening

Q: What methods evaluate its antimicrobial activity? A: Agar well diffusion assays at 0.1% concentration test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans). Inhibition zones (12–16 mm) indicate moderate activity, though results vary with microbial resistance profiles .

Advanced Structure-Activity Relationships (SAR)

Q: How do structural modifications influence bioactivity? A: Substitution at the 4-position (e.g., aryl vs. thienyl) alters lipophilicity and hydrogen-bonding capacity. For example, chloro or fluorophenyl derivatives show enhanced antimicrobial potency compared to thienyl analogs. Triazole or triazine ring fusion further improves target affinity .

Data Contradiction Analysis

Q: How to resolve discrepancies in reported antimicrobial data? A: Variability arises from differences in microbial strains, assay conditions (e.g., agar composition), and compound purity. Statistical meta-analysis and standardized protocols (e.g., CLSI guidelines) mitigate inconsistencies. Cross-referencing with crystallinity data (e.g., XRD) ensures structural integrity .

Advanced Applications in Heterocyclic Synthesis

Q: What role does this compound play in synthesizing nitrogen-bridged systems? A: It serves as a versatile precursor for constructing triazolo-, pyrazolo-, and quinazoline-fused scaffolds via cyclocondensation with aldehydes, ketones, or CS₂. For example, reaction with carbon disulfide forms thiolated triazolopyridines, expanding access to pharmacophores with diverse bioactivity .

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